molecular formula C48F36O4Sn B1617085 Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane CAS No. 20824-46-8

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane

Cat. No. B1617085
CAS RN: 20824-46-8
M. Wt: 1443.2 g/mol
InChI Key: ILGVUWHVFHXQDW-UHFFFAOYSA-N
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Description

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane is a chemical compound with the CAS number 20824-46-8. It is a complex organometallic compound that contains the element tin (Sn) and is surrounded by four phenyl groups that are heavily fluorinated and contain pentafluorophenoxy substituents .

Scientific Research Applications

Crystal Structure and Bonding

The compound tetrakis(2-methyl-2-phenyl­propyl)­stannane, similar in structure to Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane, has been studied for its crystal structure. At 150 K, it shows distinct cell, coordinate, and displacement parameters with reduced standard uncertainties, emphasizing the unique bonds and angles in such Sn compounds (Low & Wardell, 2000).

Reaction with Trialkylboranes

Tetrakis(trimethylsilylethynyl)stannane, another analogous compound, reacts with trialkylboranes to form dialkyl-2,7-bis(dialkylboryl)-1,4,6,9-tetrakis(trimethylsilyl)-5-stannaspiro[4.4]nona-1,3,6,8-tetraenes. This reaction is characterized by stepwise progression and the formation of intermediates, as understood through NMR spectroscopy and X-ray structural analysis (Wrackmeyer, Kehr, & Boese, 1992).

Photoinitiating Activity for Photopolymerization

A novel acylstannane-based photoinitiator exhibits exceptional properties for radical photopolymerization at wavelengths above 500 nm. This initiator, compared to acylgermane-based initiators, shows higher penetration depths in highly filled photopolymers, extremely high photoinitiating activity, fast photobleaching, and low cytotoxicity (Mitterbauer et al., 2018).

Chemical Synthesis and Molecular Structure

Tetrakis(di-tert-butylmethylsilyl)distannene, a similar compound, has been synthesized and analyzed for its unique molecular structure, showcasing the shortest Sn=Sn double bond among acyclic distannenes and a highly twisted Sn=Sn double bond. This compound has implications for understanding the reactivity and stability of organotin compounds (Fukawa, Lee, Nakamoto, & Sekiguchi, 2004).

Ullmann Coupling Reaction

In the context of Ullmann coupling reactions, tetraarylstannanes are synthesized from iodobenzenes and tin powder. The resulting tetraarylstannanes exhibit varying yields and crystal structures, providing insights into symmetrical tetraarylstannanes (Shaikh, Parkin, & Lehmler, 2006).

Safety and Hazards

The safety and hazards associated with Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane are not clear from the available information . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C12F9O.Sn/c4*13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGVUWHVFHXQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)[Sn](C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F)(C5=C(C(=C(C(=C5F)F)OC6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)OC8=C(C(=C(C(=C8F)F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48F36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305020
Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
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Molecular Weight

1443.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20824-46-8
Record name NSC168763
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Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrakis[[]2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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